molecular formula C16H19NO3S B5856655 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide

Cat. No. B5856655
M. Wt: 305.4 g/mol
InChI Key: OJNPGKXRZMNEMT-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide, also known as AET, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been extensively studied for its potential use in scientific research. AET has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by binding to and activating certain receptors, such as the dopamine and serotonin receptors. This leads to an increase in the release of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals, as well as increase the release of dopamine and serotonin in the brain. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide has also been found to have potential anti-inflammatory and anti-oxidant properties, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide in lab experiments is its potential to stimulate the release of neurotransmitters such as dopamine and serotonin. This can be useful in studying the effects of these neurotransmitters on the body. However, one of the limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide is its potential toxicity. Studies have shown that high doses of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide can be toxic to cells, making it important to use caution when handling this compound.

Future Directions

There are many potential future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide has also been found to have potential anti-inflammatory and anti-oxidant properties, making it a promising candidate for further research in these areas. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide and its potential effects on the body.
Conclusion
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide, or N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide, is a synthetic compound that has been extensively studied for its potential use in scientific research. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide has been found to have various biochemical and physiological effects, making it a promising candidate for further research. While there are limitations to using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide in lab experiments, its potential benefits make it an important compound to study in the future.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dimethoxyphenylacetone with thiourea in the presence of hydrogen chloride gas. The resulting compound is then reacted with ethyl bromide in the presence of a base, such as potassium carbonate, to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide has been extensively studied for its potential use in scientific research. It has been found to have various effects on the central nervous system, including stimulating the release of neurotransmitters such as dopamine and serotonin. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide has also been found to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and depression.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-19-14-6-5-12(10-15(14)20-2)7-8-17-16(18)11-13-4-3-9-21-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPGKXRZMNEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Thiophene-2-acetamide, N-(3,4-dimethoxyphenethyl)-

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